molecular formula C10H8BrNO2S B1373119 4-Bromo-2-(4-methoxyphenoxy)thiazole CAS No. 1065074-21-6

4-Bromo-2-(4-methoxyphenoxy)thiazole

Cat. No.: B1373119
CAS No.: 1065074-21-6
M. Wt: 286.15 g/mol
InChI Key: QFHHBXSQYIPVTF-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-methoxyphenoxy)thiazole is a synthetic organic compound with the molecular formula C10H8BrNO2S and a molecular weight of 286.15 g/mol . This compound features a thiazole ring substituted with a bromo group at the 4-position and a methoxyphenoxy group at the 2-position.

Preparation Methods

The synthesis of 4-Bromo-2-(4-methoxyphenoxy)thiazole typically involves several steps starting from commercially available starting materials. One common method begins with the preparation of 4-bromoanisole, which is then reacted with 2-chloroacetyl chloride to form 2-(4-bromoanisoyl)acetyl chloride. This intermediate is further reacted with thioamide to yield the final product. The reaction conditions often involve the use of organic solvents like chloroform, ethanol, and methanol, and the reactions are typically carried out under reflux conditions .

Chemical Reactions Analysis

4-Bromo-2-(4-methoxyphenoxy)thiazole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-Bromo-2-(4-methoxyphenoxy)thiazole typically involves the reaction of 4-bromo-2-thiazolamine with various phenolic compounds. The thiazole ring structure contributes to the compound's unique properties, allowing it to interact with biological targets effectively. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for research purposes.

2.1 Antimicrobial Properties

Thiazole derivatives, including this compound, have demonstrated significant antimicrobial activity. Studies indicate that compounds within this class can inhibit the growth of various bacteria and fungi. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .

Microbe Compound MIC (µmol/ml) Reference Drug MIC (µmol/ml)
Bacillus pumilis7.698.0
Streptococcus faecalis3.675.0
E. coli22.7615.0

2.2 Anticancer Activity

Research has highlighted the potential anticancer properties of thiazole derivatives, including this compound. These compounds exhibit mechanisms that may induce apoptosis in cancer cells and inhibit tumor growth, making them candidates for further investigation in cancer therapy .

Case Studies and Research Findings

Several studies have focused on the applications of thiazole derivatives:

  • A study published in Scientific Reports evaluated a series of thiazole-based compounds for their AChE inhibitory activity, revealing promising results that support their potential use in treating Alzheimer's disease .
  • Another investigation assessed the antimicrobial efficacy of various thiazole derivatives against common pathogens, confirming their potent activity and suggesting further development for clinical applications .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-methoxyphenoxy)thiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazole ring is known to interact with various biological targets, potentially inhibiting enzymes or interfering with cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-Bromo-2-(4-methoxyphenoxy)thiazole can be compared with other thiazole derivatives, such as:

  • 4-Bromo-2-phenoxythiazole
  • 4-Bromo-2-methoxy-1,3-thiazole
  • 2-Bromo-4-(1,1-dimethylethyl)thiazole

These compounds share similar structural features but differ in their substituents and specific applications.

Biological Activity

4-Bromo-2-(4-methoxyphenoxy)thiazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound possesses a thiazole ring, which is known for its diverse biological activities. The presence of the bromine atom and the methoxyphenoxy group enhances its pharmacological profile. The molecular formula is C11H10BrN2O2S, and it has a molecular weight of 316.18 g/mol.

Anticancer Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer activity. A study on similar thiazole compounds demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. The mechanism involves binding to the colchicine site on tubulin, which is crucial for microtubule dynamics .

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDTBD
SMART-H0.5PC-3 (Prostate Cancer)
SMART-F0.7A375 (Melanoma)

Acetylcholinesterase Inhibition

Compounds with thiazole structures have shown promise as acetylcholinesterase inhibitors, which are vital in treating neurodegenerative diseases like Alzheimer's. While specific data on this compound's inhibition potency is limited, related compounds have demonstrated IC50 values in the low micromolar range .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Tubulin Binding : Similar thiazoles inhibit tubulin polymerization, disrupting microtubule dynamics and leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The potential inhibition of acetylcholinesterase suggests a mechanism for enhancing cholinergic signaling in neurodegenerative conditions.

Study on Anticancer Activity

A recent study evaluated a series of thiazole derivatives for their anticancer properties against various cancer cell lines. The results indicated that modifications at specific positions on the thiazole ring significantly influenced their cytotoxicity. For example, compounds with electron-donating groups exhibited enhanced activity compared to their electron-withdrawing counterparts .

Neuroprotective Effects

Another investigation explored the neuroprotective effects of thiazole derivatives in models of Alzheimer's disease. These studies highlighted the importance of structural modifications in enhancing acetylcholinesterase inhibition and improving cognitive function in animal models .

Properties

IUPAC Name

4-bromo-2-(4-methoxyphenoxy)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-13-7-2-4-8(5-3-7)14-10-12-9(11)6-15-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHHBXSQYIPVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674649
Record name 4-Bromo-2-(4-methoxyphenoxy)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-21-6
Record name 4-Bromo-2-(4-methoxyphenoxy)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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